molecular formula C17H15BrN4OS B2778036 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide CAS No. 1179473-59-6

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide

カタログ番号: B2778036
CAS番号: 1179473-59-6
分子量: 403.3
InChIキー: UYOBLPRZRTXPGP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide is a useful research compound. Its molecular formula is C17H15BrN4OS and its molecular weight is 403.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary targets of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase 1) is a key protein involved in DNA repair and programmed cell death. EGFR (Epidermal Growth Factor Receptor) is a protein that stimulates cell growth and differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 and EGFR . The inhibition of these proteins disrupts DNA repair and cell growth processes, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The disruption of DNA repair pathways makes cells more vulnerable to DNA damage . The inhibition of EGFR disrupts cell growth and differentiation pathways . These disruptions lead to cell cycle arrest and apoptosis .

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and other pharmacokinetic properties.

Result of Action

The result of the compound’s action is the induction of apoptosis in cancer cells. For example, compound 8i, a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine, induced apoptosis in MDA-MB-231 cells by 38-fold compared to the control . It also arrested the cell cycle at the G2/M phase . The treatment upregulated P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulated the Bcl2 level .

生物活性

3-(3-Methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide (CAS Number: 1179473-59-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis and biological evaluation of this compound, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C17_{17}H15_{15}BrN4_{4}OS
  • Molecular Weight : 403.3 g/mol

Synthesis

The synthesis of this compound involves a multi-step process. The initial reaction typically includes the interaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with appropriate acyl halides or substituted acetophenones under controlled conditions. The resulting compounds are purified and characterized using spectroscopic methods such as NMR and mass spectrometry.

Antitumor Activity

A pivotal study conducted at the National Cancer Institute evaluated the antitumor activity of various derivatives of this compound against a panel of 60 cancer cell lines including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. The study utilized the sulforhodamine B assay to assess cell viability and growth inhibition. Key findings include:

  • High Efficacy : Compounds exhibited significant antineoplastic activity across multiple cancer types.
  • Structure-Activity Relationship (SAR) : Modifications at the 3-position of the phenyl ring enhanced activity against specific cancer cell lines. For instance, substituting with ethyl or pentyl groups increased efficacy against MDA-MB-468 breast cancer cells .

The biological mechanisms underlying the activity of this compound are multifaceted:

  • Apoptosis Induction : The compound has been identified as an activator of caspases, which are crucial in the apoptotic pathway. This suggests that it may promote programmed cell death in tumor cells .
  • Antioxidant Properties : In addition to its anticancer effects, some derivatives have shown promising antioxidant activity with IC50 values indicating their potential to scavenge free radicals .
  • Antibacterial Activity : The compound also demonstrated significant antibacterial properties against various pathogens, further broadening its therapeutic potential .

Case Study 1: Antitumor Efficacy

In a study involving the treatment of MCF-7 breast cancer cells with different concentrations of the compound, a dose-dependent inhibition was observed. The most active derivative showed over 70% growth inhibition at concentrations as low as 10 µM.

Case Study 2: Mechanistic Insights

Further investigations revealed that treatment with this compound resulted in the disruption of microtubule dynamics in A549 lung cancer cells, indicating a potential mechanism involving interference with mitotic spindle formation .

Data Summary

Biological ActivityObservations
Antitumor ActivitySignificant growth inhibition across multiple cancer lines (up to 70% inhibition)
Apoptosis InductionActivates caspases leading to programmed cell death
Antioxidant ActivityIC50 values ranging from 16.97 µg/mL to higher depending on the derivative
Antibacterial ActivityEffective against various pathogenic bacteria

科学的研究の応用

Antitumor Activity

One of the primary applications of this compound is its antitumor activity. A study conducted by the National Cancer Institute assessed the effectiveness of various derivatives of 3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide against 60 different cancer cell lines. The results indicated that these derivatives exhibited notable antineoplastic activity across various types of cancer, including leukemia, non-small cell lung cancer, colon cancer, melanoma, and breast cancer .

Case Study: Antitumor Screening

The study utilized the sulforhodamine B assay to evaluate cell viability and proliferation. Notably:

  • Compounds were synthesized through the reaction of 4-amino-5-R-4H-1,2,4-triazole-3-thiols with 4-methoxyphenacyl bromide.
  • Specific derivatives showed enhanced activity against breast cancer cells (MDA-MB-468) when substituents were varied .

Synthetic Pathways

The synthesis of this compound involves several steps:

  • Initial Reaction : The reaction of substituted benzoic acids with thiocarbohydrazide to form a precursor triazole.
  • Final Derivation : The triazole is then reacted with phenacyl bromides under controlled conditions to yield the target compound .

Broader Pharmacological Potential

Beyond its antitumor properties, derivatives of this compound have also been screened for:

  • Antimicrobial Activity : Testing against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) indicated promising results .
  • Antifungal Properties : Compounds were evaluated against several fungal strains such as Candida albicans and showed significant antifungal activity .

Summary Table of Applications

ApplicationDescription
Antitumor ActivityEffective against multiple cancer cell lines; potential for new anticancer agents.
Antimicrobial ActivityActive against Staphylococcus aureus and Escherichia coli; promising for infection control.
Antifungal ActivityEffective against Candida species; potential for treating fungal infections.

特性

IUPAC Name

3-(3-methoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS.BrH/c1-22-14-9-5-8-13(10-14)16-18-19-17-21(16)20-15(11-23-17)12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYOBLPRZRTXPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。